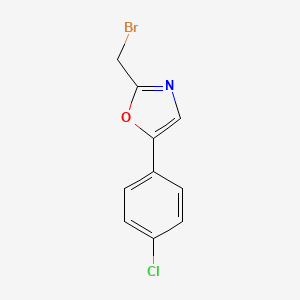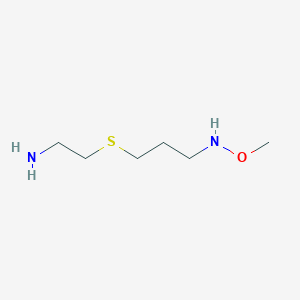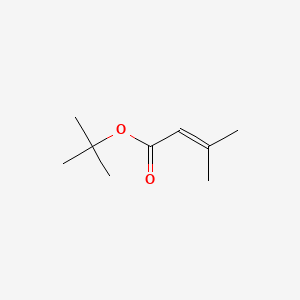![molecular formula C6H8Cl2F4O B15201346 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol CAS No. 6301-99-1](/img/structure/B15201346.png)
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL is a chemical compound with the molecular formula C9H14Cl2F4O2 . It is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL involves several steps. One common method includes the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions . The reaction typically requires specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous processing to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL involves its interaction with specific molecular targets. The chlorine and fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL can be compared with other similar compounds, such as:
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-HEXAN-2-OL: This compound has a similar structure but with a different carbon chain length.
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-BUTAN-2-OL: Another similar compound with a shorter carbon chain.
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-HEPTAN-2-OL: This compound has a longer carbon chain compared to the original compound.
The uniqueness of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
6301-99-1 |
|---|---|
Molecular Formula |
C6H8Cl2F4O |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-2-3-4(13,5(7,9)10)6(8,11)12/h13H,2-3H2,1H3 |
InChI Key |
XPYOFQOYWRUKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B15201263.png)


![tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)







